5-(4-Fluoro-phenyl)-7-thiophen-2-yl-4,7-dihydro-tetrazolo[1,5-a]pyrimidine
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Overview
Description
5-(4-Fluoro-phenyl)-7-thiophen-2-yl-4,7-dihydro-tetrazolo[1,5-a]pyrimidine: is a heterocyclic compound that belongs to the class of tetrazolopyrimidines. This compound is characterized by the presence of a tetrazole ring fused to a pyrimidine ring, with additional substituents including a 4-fluorophenyl group and a thiophene ring. The unique structure of this compound makes it of significant interest in various fields of scientific research, particularly in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Fluoro-phenyl)-7-thiophen-2-yl-4,7-dihydro-tetrazolo[1,5-a]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 4-fluorobenzaldehyde, thiophene-2-carboxylic acid, and hydrazine hydrate in the presence of a suitable catalyst can lead to the formation of the desired tetrazolopyrimidine scaffold .
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry techniques can be employed to scale up the production process while maintaining consistency and quality.
Chemical Reactions Analysis
Types of Reactions: 5-(4-Fluoro-phenyl)-7-thiophen-2-yl-4,7-dihydro-tetrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the fluorine atom.
Scientific Research Applications
Chemistry: The unique structure of 5-(4-Fluoro-phenyl)-7-thiophen-2-yl-4,7-dihydro-tetrazolo[1,5-a]pyrimidine makes it a valuable scaffold for the development of new chemical entities.
Biology: In biological research, this compound has shown promise as a potential inhibitor of specific enzymes and receptors. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents .
Medicine: The compound’s potential as a therapeutic agent is being explored in the treatment of various diseases, including cancer and infectious diseases. Its unique structure allows it to interact with molecular targets in a selective manner, potentially leading to the development of new drugs with improved efficacy and safety profiles .
Industry: In the industrial sector, this compound can be used as a precursor for the synthesis of advanced materials with specific properties. Its application in the development of new materials for electronics and photonics is of particular interest .
Mechanism of Action
The mechanism of action of 5-(4-Fluoro-phenyl)-7-thiophen-2-yl-4,7-dihydro-tetrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of these targets, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar core structure and have been studied for their potential as fluorescent probes and therapeutic agents.
Pyrimidine Derivatives: Various pyrimidine derivatives have been explored for their biological activities, including anticancer and antimicrobial properties.
Uniqueness: The presence of the 4-fluorophenyl and thiophene substituents in 5-(4-Fluoro-phenyl)-7-thiophen-2-yl-4,7-dihydro-tetrazolo[1,5-a]pyrimidine imparts unique properties to the compound, such as enhanced binding affinity to certain biological targets and improved stability under physiological conditions. These features distinguish it from other similar compounds and make it a valuable candidate for further research and development .
Properties
CAS No. |
697295-60-6 |
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Molecular Formula |
C14H10FN5S |
Molecular Weight |
299.33 g/mol |
IUPAC Name |
5-(4-fluorophenyl)-7-thiophen-2-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C14H10FN5S/c15-10-5-3-9(4-6-10)11-8-12(13-2-1-7-21-13)20-14(16-11)17-18-19-20/h1-8,12H,(H,16,17,19) |
InChI Key |
JKJPNFHCSHZMSC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2C=C(NC3=NN=NN23)C4=CC=C(C=C4)F |
solubility |
0.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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